molecular formula C19H16FNO3S B2457495 2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide CAS No. 2241141-14-8

2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B2457495
CAS No.: 2241141-14-8
M. Wt: 357.4
InChI Key: ZAWALFPMNDBFIG-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and an ethylsulfanyl substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through acylation reactions, often using reagents like 4-fluorobenzoyl chloride.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions, typically using ethylthiol as the nucleophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylsulfanyl-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide
  • 2-Ethylsulfanyl-N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]acetamide
  • 2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Uniqueness

2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct electronic and steric properties compared to its analogs with different substituents

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3S/c1-2-25-11-16(22)21-17-14-5-3-4-6-15(14)24-19(17)18(23)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWALFPMNDBFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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